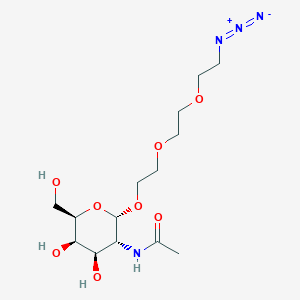

alpha-Galnac-teg-N3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H26N4O8 |

|---|---|

Molecular Weight |

378.38 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C14H26N4O8/c1-9(20)17-11-13(22)12(21)10(8-19)26-14(11)25-7-6-24-5-4-23-3-2-16-18-15/h10-14,19,21-22H,2-8H2,1H3,(H,17,20)/t10-,11-,12+,13-,14+/m1/s1 |

InChI Key |

FLYIOTWDNWJXHY-RGDJUOJXSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCCOCCOCCN=[N+]=[N-])CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCOCCOCCN=[N+]=[N-])CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of α-GalNAc-PEG-N3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of α-GalNAc-PEG-N3, a critical reagent for targeted drug delivery and bioconjugation. The methodologies presented are based on established principles of carbohydrate chemistry and purification techniques for PEGylated compounds.

Introduction

α-GalNAc-PEG-N3 is a bifunctional molecule featuring an N-acetylgalactosamine (GalNAc) residue and a terminal azide group connected by a polyethylene glycol (PEG) linker. The GalNAc moiety serves as a ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. This specific interaction facilitates the targeted delivery of conjugated molecules to the liver. The terminal azide group enables covalent attachment to a wide range of molecules, such as oligonucleotides, peptides, and small molecule drugs, via highly efficient and bioorthogonal "click chemistry" reactions.

Synthesis of α-GalNAc-PEG-N3

The synthesis of α-GalNAc-PEG-N3 is achieved through the α-selective glycosylation of an azido-PEG-alcohol with a protected GalNAc donor, followed by deprotection. A key challenge in the synthesis of GalNAc glycosides is controlling the stereoselectivity to obtain the desired α-anomer, as the 2-acetamido group can participate in the reaction to favor the formation of the β-anomer. The use of specific catalysts, such as rare earth metal triflates, has been shown to promote the formation of the α-glycoside[1][2].

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of a per-acetylated GalNAc donor with an azido-PEG-alcohol in the presence of a Lewis acid catalyst, followed by deacetylation.

Caption: Proposed synthetic pathway for α-GalNAc-PEG-N3.

Experimental Protocol: Synthesis

This protocol is adapted from methodologies for α-selective glycosylation of alcohols[1][2].

Materials:

-

Per-O-acetyl-N-acetylgalactosamine (GalNAc donor)

-

1-Azido-3,6,9-trioxaundecan-11-ol (or other suitable HO-PEG-N3)

-

Hafnium triflate (Hf(OTf)₄)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N)

-

Methanol (MeOH), anhydrous

-

Sodium methoxide (NaOMe)

-

Dowex® 50WX8 H⁺ resin

-

Argon or Nitrogen gas

Procedure:

-

Glycosylation Reaction:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the per-O-acetyl-N-acetylgalactosamine donor (1.0 eq).

-

Dissolve the donor in anhydrous dichloromethane.

-

Add the azido-PEG-alcohol (1.5 eq) to the solution.

-

In a separate flask, dissolve Hafnium triflate (0.2 eq) in anhydrous dichloromethane.

-

Slowly add the catalyst solution to the reaction mixture at room temperature.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding triethylamine.

-

-

Work-up:

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected α-GalNAc-PEG-N3.

-

-

Deprotection (Zemplén Conditions):

-

Dissolve the crude protected product in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (0.1 eq of a 0.5 M solution in methanol).

-

Stir the mixture at room temperature and monitor by TLC until all starting material is consumed.

-

Neutralize the reaction with Dowex® 50WX8 H⁺ resin.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude α-GalNAc-PEG-N3.

-

Quantitative Data for Synthesis

| Parameter | Value/Condition | Reference/Comment |

| Glycosylation | ||

| GalNAc Donor | Per-O-acetyl-N-acetylgalactosamine | Commercially available. |

| PEG-Azide Acceptor | 1-Azido-3,6,9-trioxaundecan-11-ol | Example PEG3 linker. Other lengths can be used. |

| Stoichiometry | Donor:Acceptor:Catalyst = 1:1.5:0.2 | Optimization may be required. |

| Catalyst | Hafnium triflate (Hf(OTf)₄) | Known to promote α-selectivity[1]. |

| Solvent | Anhydrous Dichloromethane | |

| Temperature | Room Temperature | |

| Reaction Time | 4-12 hours | Monitor by TLC. |

| Deprotection | ||

| Reagent | Sodium methoxide in Methanol | Zemplén deacetylation. |

| Temperature | Room Temperature | |

| Reaction Time | 1-3 hours | Monitor by TLC. |

| Overall Yield | 60-80% (expected) | Dependent on reaction scale and purification efficiency. Yields for similar glycosylations are reported to be high. |

Purification of α-GalNAc-PEG-N3

Purification is a critical step to ensure the high purity of the final product, which is essential for its application in drug delivery and bioconjugation. A multi-step purification strategy is recommended to remove unreacted starting materials, byproducts, and any β-anomer formed.

Purification Workflow

Caption: Purification and characterization workflow for α-GalNAc-PEG-N3.

Experimental Protocol: Purification

Step 1: Silica Gel Chromatography

This initial step is designed to remove the excess PEG-azide alcohol and other less polar impurities.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

-

Procedure:

-

Load the crude product onto a silica gel column pre-equilibrated with dichloromethane.

-

Elute the column with a step or linear gradient of methanol in dichloromethane.

-

Collect fractions and analyze by TLC.

-

Combine fractions containing the product and concentrate under reduced pressure.

-

Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique used to separate the α- and β-anomers and remove any remaining polar impurities, yielding a final product of high purity.

-

Stationary Phase: C18 column (e.g., 5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic acid.

-

B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA) or Formic acid.

-

-

Procedure:

-

Dissolve the partially purified product in the mobile phase.

-

Inject the solution onto the C18 column.

-

Elute with a gradient of acetonitrile in water (e.g., 5% to 50% B over 30 minutes).

-

Monitor the elution profile using a UV detector (at ~210 nm for the azide group).

-

Collect the peak corresponding to the α-anomer.

-

Lyophilize the collected fractions to obtain the pure α-GalNAc-PEG-N3.

-

Characterization

The identity and purity of the final product should be confirmed by analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the GalNAc moiety (including the anomeric proton, typically around 4.8-5.2 ppm for α-anomers), the PEG linker (a prominent signal around 3.6 ppm), and the N-acetyl group (around 2.0 ppm). |

| Mass Spectrometry | The observed molecular weight should correspond to the calculated mass of the α-GalNAc-PEG-N3 product. |

| Analytical HPLC | A single sharp peak indicating a purity of ≥95%. |

Applications in Drug Development

High-purity α-GalNAc-PEG-N3 is instrumental in the development of liver-targeted therapeutics. The azide functionality allows for its conjugation to various therapeutic modalities, including:

-

Antisense Oligonucleotides (ASOs) and small interfering RNAs (siRNAs): The GalNAc ligand enhances the delivery of these nucleic acid-based drugs to hepatocytes for the treatment of liver diseases.

-

Peptides and Proteins: Targeted delivery of therapeutic peptides and proteins to the liver.

-

Small Molecules: Improving the therapeutic index of small molecule drugs by concentrating them in the liver, thereby reducing systemic toxicity.

The use of click chemistry for conjugation offers several advantages, including high efficiency, specificity, and biocompatibility, making it an ideal method for the synthesis of well-defined drug conjugates.

Conclusion

The synthesis and purification of α-GalNAc-PEG-N3 require a robust understanding of carbohydrate chemistry and chromatographic techniques. The methods outlined in this guide provide a framework for the production of high-purity material suitable for research and drug development applications. Careful control of the glycosylation reaction to ensure α-selectivity and a multi-step purification strategy are paramount to obtaining a product of the required quality for its intended biological applications.

References

An In-Depth Technical Guide to the Mechanism and Application of alpha-GalNAc-PEG-N3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action and practical application of alpha-GalNAc-PEG-N3, a chemical probe for the metabolic labeling and subsequent visualization or capture of O-GalNAc-type glycoproteins.

Core Mechanism of Action: Metabolic Labeling and Bioorthogonal Ligation

alpha-GalNAc-PEG-N3 is a synthetic analog of N-acetylgalactosamine (GalNAc) modified with a polyethylene glycol (PEG) linker and a terminal azide (N3) group. Its mechanism of action is a two-step process involving metabolic incorporation followed by bioorthogonal "click" chemistry.

First, the alpha-GalNAc-PEG-N3 molecule is introduced to living cells. The cells' metabolic machinery, specifically the GalNAc salvage pathway, recognizes the GalNAc moiety and processes it. This results in the incorporation of the azide-tagged sugar into nascent O-GalNAc glycans on proteins as they are synthesized and processed through the endoplasmic reticulum and Golgi apparatus.

Second, the azide group, now displayed on glycoproteins, serves as a bioorthogonal chemical handle. This means it is chemically inert within the biological system but can be specifically and efficiently reacted with a complementary probe. This reaction, a form of "click chemistry," allows for the detection, visualization, or purification of the labeled glycoproteins. The two most common types of click chemistry used in this context are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]

Caption: Metabolic labeling and bioorthogonal ligation workflow.

Experimental Design and Data

The successful application of alpha-GalNAc-PEG-N3 requires careful consideration of experimental parameters. The following table summarizes key quantitative data, compiled from studies using similar azido-sugar analogs, to serve as a starting point for experimental design.

| Parameter | Recommended Range | Notes |

| Concentration of alpha-GalNAc-PEG-N3 | 10 - 100 µM | Optimal concentration is cell-type dependent and should be determined empirically. Higher concentrations may lead to toxicity. |

| Incubation Time | 24 - 72 hours | Longer incubation times generally lead to increased labeling, but should be balanced with potential effects on cell health. |

| DBCO-Fluorophore Concentration (SPAAC) | 20 - 50 µM | For live-cell imaging, lower concentrations are preferred to minimize background fluorescence.[1] |

| Alkyne Probe Concentration (CuAAC) | 2 - 40 µM | For labeling in cell lysates, the concentration can be optimized to balance signal intensity and background.[3] |

| Copper (II) Sulfate Concentration (CuAAC) | 100 - 250 µM | Used in conjunction with a reducing agent and a copper-chelating ligand.[4] |

| Toxicity | Generally low at effective concentrations | Cell viability should be assessed when using a new cell line or high concentrations of the labeling reagent. |

Experimental Workflows and Protocols

The following sections provide detailed diagrams and protocols for the key experimental procedures involving alpha-GalNAc-PEG-N3.

Caption: Generalized experimental workflow.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the metabolic incorporation of alpha-GalNAc-PEG-N3 into cellular glycoproteins.

Materials:

-

Adherent or suspension mammalian cells

-

Complete cell culture medium

-

alpha-GalNAc-PEG-N3

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.

-

Preparation of Labeling Medium: Prepare a stock solution of alpha-GalNAc-PEG-N3 in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution into pre-warmed complete culture medium to the desired final concentration (e.g., 25-50 µM).

-

Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubation: Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO2).

-

Harvesting: After incubation, cells are ready for downstream applications such as cell lysis for CuAAC or direct labeling with a DBCO probe for SPAAC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates

This protocol is suitable for labeling azide-modified glycoproteins in cell lysates with an alkyne-containing probe (e.g., a fluorescent dye or biotin for affinity purification).

Materials:

-

Metabolically labeled cell pellet

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Alkyne-probe (e.g., alkyne-biotin or alkyne-fluorophore)

-

Copper (II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

PBS

Procedure:

-

Cell Lysis: Lyse the metabolically labeled cells in an appropriate lysis buffer on ice. Clarify the lysate by centrifugation.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

-

Preparation of Click Reaction Cocktail: Prepare a fresh solution of the click reaction components. For a typical reaction, the final concentrations are: 100-250 µM CuSO4, 1-2.5 mM sodium ascorbate, and 500-1250 µM THPTA.

-

Click Reaction: In a microcentrifuge tube, combine the cell lysate (e.g., 50-100 µg of protein), the alkyne probe (2-40 µM final concentration), and the click reaction cocktail.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

-

Sample Preparation for Analysis: The labeled lysate can be analyzed directly by SDS-PAGE or used for downstream applications like affinity purification.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol allows for the fluorescent labeling of azide-modified glycoproteins on the surface of living cells.

Materials:

-

Metabolically labeled cells in culture

-

DBCO-conjugated fluorophore

-

Imaging medium (e.g., FluoroBrite DMEM)

-

PBS

Procedure:

-

Preparation of Labeling Solution: Dilute the DBCO-fluorophore in pre-warmed imaging medium to a final concentration of 20-50 µM.

-

Washing: Gently wash the metabolically labeled cells twice with warm PBS to remove any residual labeling medium.

-

SPAAC Reaction: Add the DBCO-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

-

Washing: Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

-

Imaging: The cells are now ready for visualization by fluorescence microscopy.

Protocol 4: Analysis of Labeled Glycoproteins by Western Blot

This protocol describes the detection of biotin- or fluorophore-labeled glycoproteins after SDS-PAGE.

Materials:

-

Labeled cell lysate

-

SDS-PAGE loading buffer

-

Polyacrylamide gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Streptavidin-HRP (for biotin-labeled proteins) or appropriate secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Mix the labeled cell lysate with SDS-PAGE loading buffer and heat at 95-100°C for 5-10 minutes.

-

Electrophoresis: Separate the proteins by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Probing:

-

For biotin-labeled proteins, incubate the membrane with streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.

-

For fluorophore-labeled proteins, the signal can be directly detected using an appropriate imaging system.

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: For HRP-conjugated probes, incubate the membrane with a chemiluminescent substrate and visualize the signal using a chemiluminescence imager.

By following these guidelines and protocols, researchers can effectively utilize alpha-GalNAc-PEG-N3 to investigate the complex roles of O-GalNAc glycosylation in various biological processes.

References

The Azido Tag: A Technical Guide to Alpha-GalNAc-TEG-N3 in Glycoprotein Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-N-acetylgalactosamine-tetraethylene glycol-azide (α-GalNAc-TEG-N3) is a powerful chemical tool that has become indispensable in the field of glycobiology, particularly for the study of protein glycosylation. This synthetic amino sugar is engineered with two key features: an α-linked GalNAc residue that allows it to be processed by cellular enzymatic machinery, and a terminal azide group (N3) that serves as a bioorthogonal chemical handle. This unique structure enables researchers to metabolically label, visualize, and enrich a specific class of glycoproteins for in-depth analysis.

This technical guide provides a comprehensive overview of the applications of α-GalNAc-TEG-N3 and its analogs in research, with a focus on metabolic labeling and click chemistry-based detection of O-GlcNAcylated proteins and mucin-type O-linked glycans.

Core Application: Metabolic Labeling and Bioorthogonal Chemistry

The primary use of α-GalNAc-TEG-N3 and its cell-permeable, peracetylated form (Ac4GalNAz) is in the metabolic labeling of glycoproteins.[1][2] The process leverages the cell's natural metabolic pathways to incorporate this unnatural sugar into newly synthesized glycans.[2] The embedded azide group, being biologically inert, does not interfere with cellular processes.[2][3] This "silent" tag can then be specifically and efficiently reacted with a probe molecule containing a complementary bioorthogonal functional group, such as an alkyne or a phosphine. This two-step approach allows for the sensitive and selective detection and analysis of the labeled glycoproteins.

The Two-Step Workflow:

-

Metabolic Incorporation: Cells are incubated with the peracetylated form of the azido sugar (e.g., Ac4GalNAz). The acetyl groups enhance cell membrane permeability. Once inside the cell, cellular esterases remove the acetyl groups, and the azido sugar enters the hexosamine salvage pathway. It is then converted into a nucleotide sugar donor, UDP-N-azidoacetylgalactosamine (UDP-GalNAz). This azido-sugar donor is then utilized by glycosyltransferases to incorporate the azido-sugar into glycoproteins.

-

Bioorthogonal Ligation: Following metabolic labeling, the azide-tagged glycoproteins can be detected using one of two highly specific chemical reactions:

-

Click Chemistry: This refers to a set of reactions that are rapid, specific, and high-yielding. The most common types used in this context are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). In CuAAC, a copper catalyst is used to ligate the azide to a terminal alkyne probe. SPAAC, on the other hand, is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) for ligation, which is particularly useful for in vivo applications due to the cytotoxicity of copper.

-

Staudinger Ligation: This reaction involves the specific ligation of the azide with a phosphine-based probe, such as phosphine-FLAG or phosphine-biotin.

-

The choice of detection probe depends on the downstream application. Fluorescently tagged alkynes or phosphines are used for imaging and flow cytometry, while biotin-tagged probes are employed for affinity purification and subsequent proteomic analysis by mass spectrometry.

Key Research Applications

Studying O-GlcNAcylation

O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and widespread post-translational modification of nuclear and cytoplasmic proteins that plays a crucial role in regulating cellular processes. Due to its dynamic nature, studying O-GlcNAcylation has been challenging. Metabolic labeling with azido sugars provides a powerful method to investigate this modification.

Interestingly, while researchers often use N-azidoacetylglucosamine (GlcNAz) to study O-GlcNAcylation, N-azidoacetylgalactosamine (GalNAz) has also been shown to be a robust reporter for cellular O-GlcNAc. This is due to the metabolic cross-talk between the N-acetylgalactosamine and N-acetylglucosamine salvage pathways. The enzyme UDP-galactose 4'-epimerase (GALE) can interconvert UDP-GalNAz and UDP-GlcNAz. Therefore, feeding cells with Ac4GalNAz leads to the incorporation of the azido sugar onto O-GlcNAcylated proteins, which can then be detected and identified.

Profiling Mucin-Type O-Linked Glycosylation

Mucin-type O-linked glycosylation is initiated by the addition of N-acetylgalactosamine (GalNAc) to serine or threonine residues of proteins in the secretory pathway. This modification is crucial for a variety of biological interactions. Metabolic labeling with Ac4GalNAz allows for the specific tagging and subsequent analysis of mucin-type O-linked glycoproteins. This strategy has been instrumental in identifying new O-linked glycoproteins and mapping their sites of glycosylation.

In Vivo Glycan Imaging

The development of copper-free click chemistry has enabled the application of metabolic labeling for in vivo imaging of glycans. By administering Ac4GalNAz to organisms like zebrafish embryos or mice, researchers can label glycans in living tissues. Subsequent administration of a strained alkyne probe conjugated to a fluorescent dye allows for the spatiotemporal visualization of glycan dynamics during development and disease.

Experimental Protocols and Data

General Metabolic Labeling Protocol

The following is a generalized protocol for metabolic labeling of cultured cells. Optimal conditions, such as incubation time and azido sugar concentration, should be empirically determined for each cell line and experimental setup.

| Parameter | Recommended Range/Value | Notes |

| Azido Sugar | Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) | Peracetylation increases cell permeability. |

| Stock Solution | 10 mM in DMSO | Store at -20°C. |

| Working Concentration | 25-100 µM | Titrate for optimal labeling without cytotoxicity. |

| Incubation Time | 1 to 3 days | Dependent on the rate of protein synthesis and turnover. |

| Cell Culture | Standard cell culture conditions (e.g., 37°C, 5% CO2) | |

| Washing | 2-3 times with pre-warmed PBS | To remove unincorporated azido sugar. |

Click Chemistry Reaction (SPAAC for Imaging)

| Reagent | Recommended Concentration | Incubation Time |

| DBCO-fluorophore | 10-50 µM | 1 hour at room temperature |

| Reaction Buffer | PBS |

For detailed protocols, refer to the original research articles and manufacturer's guidelines.

Signaling Pathways and Experimental Workflows

Conclusion

Alpha-GalNAc-TEG-N3 and its derivatives have revolutionized the study of protein glycosylation. By providing a means to metabolically label and visualize specific types of glycans, these chemical tools have enabled researchers to gain unprecedented insights into the roles of O-GlcNAcylation and mucin-type O-glycosylation in health and disease. The continued development of bioorthogonal chemistries and advanced analytical techniques promises to further expand the utility of these powerful molecular probes in fundamental research and drug development.

References

An In-depth Technical Guide to the Reactivity of alpha-GalNAc-PEG-N3 Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity of alpha-GalNAc-PEG-N3, a key reagent in bioconjugation and targeted drug delivery. The core of its utility lies in the azide (N₃) functional group, which allows for highly specific and efficient covalent bond formation through "click chemistry" reactions. This document details the primary reaction pathways, quantitative reactivity data, experimental protocols, and the biological context of its application, particularly in targeting the asialoglycoprotein receptor (ASGPR) on hepatocytes.

Core Reactivity of the Azide Group

The reactivity of the azide moiety in alpha-GalNAc-PEG-N3 is primarily exploited through two main bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are favored in drug development and biological research due to their high specificity, quantitative yields, and ability to proceed under mild, aqueous conditions, often without interfering with biological processes.[1][2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click chemistry reaction that involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide, catalyzed by a copper(I) species.[3][] This reaction is known for its fast kinetics and high yields.[5]

Key Features of CuAAC:

-

High Reaction Rates: The presence of a copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition.

-

Regiospecificity: The reaction exclusively yields the 1,4-regioisomer of the triazole product.

-

Robustness: CuAAC can be performed in a wide range of solvents, including water, and is tolerant of many functional groups.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with an azide. The relief of ring strain in the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst. This makes SPAAC particularly suitable for applications in living systems.

Key Features of SPAAC:

-

Biocompatibility: The absence of a copper catalyst makes it ideal for in vivo and live-cell applications.

-

Bioorthogonality: The azide and cyclooctyne groups are abiotic and do not typically participate in or interfere with biological processes.

-

Good Reaction Kinetics: While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has made SPAAC a highly efficient conjugation method.

Quantitative Data on alpha-GalNAc-PEG-N3 Reactivity

The following tables summarize key quantitative data related to the reactivity of azides in CuAAC and SPAAC reactions. While specific data for alpha-GalNAc-PEG-N3 is limited in publicly available literature, the provided data for similar azide-containing molecules offers a strong basis for experimental design and expectation of performance.

Table 1: Reaction Kinetics of Azide-Alkyne Cycloadditions

| Reaction Type | Alkyne Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Notes |

| SPAAC | DBCO | 0.18 - 1.22 | Aqueous buffer, pH 7.0-8.0, 25-37 °C | Rate is influenced by buffer type, pH, and the steric and electronic properties of the azide. The presence of a PEG linker can enhance reaction rates. |

| CuAAC | Terminal Alkyne | 1 - 100 | Aqueous buffer, with Cu(I) catalyst and ligand | Rate is highly dependent on the specific copper source, ligand, and reaction conditions. |

Note: The SPAAC rate constant is an estimated range based on published data for various azides reacting with DBCO. The specific rate for alpha-GalNAc-PEG-N3 may vary.

Table 2: Reaction Yields and Stability of Azide Conjugations

| Reaction Type | Typical Yield (%) | Stability of Azide Moiety | Stability of Triazole Linkage |

| SPAAC | > 90% | Generally stable under physiological conditions (pH 7.4, 37°C) for extended periods. Avoid strong reducing agents. | Highly stable to hydrolysis and enzymatic degradation. |

| CuAAC | > 95% | Stable under reaction conditions. Can be sensitive to certain reducing agents used in the reaction mixture. | Highly stable to hydrolysis and enzymatic degradation. |

Note: Yields are typically high for both reactions but can be influenced by factors such as reactant concentration, stoichiometry, temperature, and reaction time.

Experimental Protocols

The following are detailed protocols for performing CuAAC and SPAAC reactions with alpha-GalNAc-PEG-N3 for the conjugation to a peptide and an siRNA molecule, respectively.

Protocol for CuAAC Conjugation of alpha-GalNAc-PEG-N3 to an Alkyne-Modified Peptide

Materials:

-

alpha-GalNAc-PEG-N3

-

Alkyne-modified peptide

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

-

Reaction tubes

-

HPLC system for reaction monitoring and purification

-

Mass spectrometer for product characterization

Procedure:

-

Prepare Stock Solutions:

-

Dissolve alpha-GalNAc-PEG-N3 in water or PBS to a final concentration of 10 mM.

-

Dissolve the alkyne-modified peptide in water or PBS to a final concentration of 1-5 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 10 mM stock solution of TBTA in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified peptide to a final concentration of 100 µM in PBS.

-

Add alpha-GalNAc-PEG-N3 to a final concentration of 1.2-2.0 equivalents relative to the peptide.

-

Add the TBTA ligand to a final concentration of 5 equivalents relative to the copper.

-

Add CuSO₄ to a final concentration of 1 equivalent relative to the peptide.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 10 equivalents relative to the copper.

-

-

Reaction Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by taking aliquots at different time points.

-

-

Reaction Monitoring and Purification:

-

Monitor the progress of the reaction by reverse-phase HPLC, observing the consumption of the starting materials and the formation of the product peak.

-

Once the reaction is complete, purify the conjugate using preparative RP-HPLC.

-

-

Product Characterization:

-

Confirm the identity of the purified conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Protocol for SPAAC Conjugation of alpha-GalNAc-PEG-N3 to a DBCO-Modified siRNA

Materials:

-

alpha-GalNAc-PEG-N3

-

DBCO-modified siRNA

-

Phosphate-buffered saline (PBS), pH 7.4

-

Reaction tubes

-

HPLC system for reaction monitoring and purification

-

Mass spectrometer for product characterization

Procedure:

-

Prepare Stock Solutions:

-

Dissolve alpha-GalNAc-PEG-N3 in nuclease-free water or PBS to a final concentration of 10 mM.

-

Dissolve the DBCO-modified siRNA in nuclease-free water or PBS to a final concentration of 100-500 µM.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the DBCO-modified siRNA to a final concentration of 50 µM in PBS.

-

Add alpha-GalNAc-PEG-N3 to a final concentration of 1.5-3.0 equivalents relative to the siRNA.

-

-

Reaction Incubation:

-

Incubate the reaction mixture at room temperature for 2-12 hours, or overnight at 4°C. The reaction progress can be monitored over time.

-

-

Reaction Monitoring and Purification:

-

Monitor the reaction by anion-exchange HPLC or size-exclusion chromatography (SEC) to observe the shift in retention time corresponding to the formation of the conjugate.

-

Purify the conjugate using an appropriate chromatographic method (e.g., ion-exchange HPLC or SEC) to remove excess alpha-GalNAc-PEG-N3.

-

-

Product Characterization:

-

Characterize the purified conjugate by mass spectrometry (e.g., ESI-MS) to confirm the successful conjugation.

-

Mandatory Visualizations

Signaling Pathway: ASGPR-Mediated Endocytosis

The alpha-GalNAc moiety of the conjugate serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. This interaction triggers receptor-mediated endocytosis, leading to the internalization of the conjugate into the cell.

Caption: ASGPR-mediated endocytosis of an alpha-GalNAc conjugate.

Experimental Workflow: SPAAC Bioconjugation

The following diagram illustrates a typical workflow for the synthesis and purification of a bioconjugate using alpha-GalNAc-PEG-N3 and a DBCO-modified biomolecule.

Caption: Workflow for SPAAC bioconjugation and analysis.

Logical Relationship: Factors Affecting Reactivity

The efficiency of both CuAAC and SPAAC reactions is influenced by several key factors. Understanding these relationships is crucial for optimizing conjugation protocols.

Caption: Key factors influencing azide reactivity in click chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Multivalent targeting of the asialoglycoprotein receptor by virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to alpha-GalNAc-PEG-N3: Structure, Molecular Weight, and Applications in Glycoproteomic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-N-acetylgalactosamine-PEG-azide (α-GalNAc-PEG-N3), a critical reagent in the field of chemical biology and drug development. This document details its chemical structure, molecular properties, and its application in metabolic glycoengineering and subsequent bioorthogonal ligation for the study of protein glycosylation.

Core Concepts: Structure and Molecular Weight

alpha-GalNAc-PEG-N3 is a synthetic, PEGylated glycoside designed for metabolic labeling of glycoproteins.[1] The molecule consists of three key components:

-

alpha-N-acetylgalactosamine (α-GalNAc): A monosaccharide that serves as the metabolic handle. It is recognized by cellular enzymatic machinery and incorporated into nascent glycans.

-

Polyethylene Glycol (PEG) Linker: A flexible spacer that enhances solubility and reduces steric hindrance, facilitating enzymatic processing and subsequent detection.[2] The "TEG" designation in "alpha-GalNAc-TEG-N3" refers to triethylene glycol, a short PEG chain.

-

Azide (N3) Group: A bioorthogonal chemical reporter group. This functionality is chemically inert within biological systems but can undergo highly specific and efficient covalent reactions with complementary probes, a process known as "click chemistry".[2]

The structural details and molecular weight are crucial for experimental design, particularly for calculating molar concentrations and for analysis by mass spectrometry.

| Property | Value | Reference |

| Chemical Name | (8-Azido-3,6-dioxaoctyl) 2-acetamido-2-deoxy-α-D-galactopyranoside | [1] |

| Synonyms | α-GalNAc-PEG3-Azide, this compound | [1] |

| CAS Number | 882873-70-3 | |

| Empirical Formula | C₁₄H₂₆N₄O₈ | |

| Molecular Weight | 378.38 g/mol | |

| Appearance | White solid | |

| Storage Temperature | -20°C |

Mechanism of Action: Metabolic Labeling and Bioorthogonal Detection

The primary application of alpha-GalNAc-PEG-N3 is in metabolic glycoengineering, a powerful technique to study dynamic glycosylation events in living cells and organisms. The workflow involves two main stages:

-

Metabolic Incorporation: Cells are cultured in the presence of alpha-GalNAc-PEG-N3. The cell's natural metabolic pathways, specifically the O-GlcNAc signaling pathway, recognize the GalNAc moiety and incorporate the entire molecule into glycoproteins.

-

Bioorthogonal Ligation (Click Chemistry): The azide group, now displayed on the surface of glycoproteins, can be selectively reacted with a probe containing a complementary functional group, typically a terminal alkyne or a strained cyclooctyne (e.g., DBCO or BCN). This reaction, known as click chemistry, is highly specific and occurs under biocompatible conditions, allowing for the attachment of various tags for detection and analysis, such as fluorophores or biotin.

The O-GlcNAc Signaling Pathway

alpha-GalNAc-PEG-N3 is a tool to interrogate the O-GlcNAc signaling pathway, a dynamic and reversible post-translational modification crucial for regulating a vast array of cellular processes. This pathway integrates nutrient and stress signals to modulate protein function, localization, and stability.

The core of this pathway consists of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety to proteins, and O-GlcNAcase (OGA), which removes it. The donor substrate for OGT is UDP-GlcNAc, the end product of the hexosamine biosynthetic pathway (HBP), which is fueled by glucose, amino acid, fatty acid, and nucleotide metabolism. By using alpha-GalNAc-PEG-N3, researchers can track the activity of this pathway and identify proteins that are being actively O-GlcNAcylated under specific conditions.

Experimental Protocols

The following are generalized protocols for the use of alpha-GalNAc-PEG-N3 in metabolic labeling and subsequent detection via click chemistry. Researchers should optimize these protocols for their specific cell type and experimental goals.

Metabolic Labeling of Cultured Cells

This protocol outlines the steps for incorporating alpha-GalNAc-PEG-N3 into the glycoproteins of cultured mammalian cells.

Materials:

-

alpha-GalNAc-PEG-N3

-

Complete cell culture medium appropriate for the cell line

-

Mammalian cell line of interest

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

DMSO

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

-

Preparation of Labeling Medium: Prepare a stock solution of alpha-GalNAc-PEG-N3 in DMSO. Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 25-100 µM).

-

Labeling: Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time will vary depending on the cell type and the turnover rate of the glycoproteins of interest.

-

Cell Harvest and Lysis:

-

Wash the cells twice with cold PBS to remove any unincorporated labeling reagent.

-

Lyse the cells directly on the plate using an appropriate cell lysis buffer.

-

Collect the cell lysate and clarify by centrifugation to remove cellular debris.

-

The resulting supernatant contains the azide-labeled glycoproteins and is ready for downstream analysis.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Detection

This protocol describes the detection of azide-labeled glycoproteins in a cell lysate using a fluorescently tagged alkyne probe.

Materials:

-

Azide-labeled cell lysate (from section 4.1)

-

Alkyne-fluorophore conjugate (e.g., Alexa Fluor 488 Alkyne)

-

Copper(II) sulfate (CuSO₄)

-

Copper-chelating ligand (e.g., THPTA)

-

Reducing agent (e.g., sodium ascorbate)

-

PBS

Procedure:

-

Prepare Click Chemistry Reagents:

-

Prepare stock solutions of the alkyne-fluorophore, CuSO₄, THPTA ligand, and sodium ascorbate in an appropriate solvent (e.g., water or DMSO).

-

-

Set up the Reaction: In a microcentrifuge tube, combine the following in order:

-

Azide-labeled cell lysate (adjust protein concentration as needed).

-

Alkyne-fluorophore solution.

-

A pre-mixed solution of CuSO₄ and the THPTA ligand.

-

-

Initiate the Reaction: Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

Analysis: The fluorescently labeled glycoproteins can now be analyzed by various methods, such as SDS-PAGE and in-gel fluorescence scanning, or used for enrichment and mass spectrometry-based proteomics.

Applications in Research and Drug Development

The use of alpha-GalNAc-PEG-N3 and related metabolic labeling reagents has significant implications for various research areas:

-

Glycoproteomics: Identification and quantification of glycoproteins that are differentially expressed in disease states, such as cancer.

-

Biomarker Discovery: The ability to profile changes in glycosylation can lead to the discovery of novel biomarkers for diagnosis and prognosis.

-

Understanding Disease Mechanisms: Elucidating the role of specific glycosylation events in cellular signaling pathways can provide insights into the pathophysiology of diseases like diabetes and neurodegenerative disorders.

-

Drug Development: This technology can be used to assess the on-target and off-target effects of drugs that modulate glycosylation pathways. It also aids in the development of antibody-drug conjugates and other targeted therapies.

Conclusion

alpha-GalNAc-PEG-N3 is a versatile and powerful tool for the study of protein glycosylation. Its ability to be metabolically incorporated into glycans and subsequently detected with high specificity via click chemistry provides researchers with a robust method to investigate the dynamic O-GlcNAc signaling pathway. The insights gained from these studies are crucial for advancing our understanding of fundamental biological processes and for the development of novel therapeutic strategies.

References

Technical Guide: Solubility and Stability of α-GalNAc-PEG-N3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of α-GalNAc-PEG-N3, a critical reagent in bioconjugation and targeted drug delivery. Understanding these properties is paramount for its effective handling, storage, and application in scientific research and pharmaceutical development.

Solubility Profile

The solubility of α-GalNAc-PEG-N3 is largely dictated by the hydrophilic nature of the N-acetylgalactosamine and polyethylene glycol (PEG) components. The PEG linker, in particular, enhances aqueous solubility.[1] The terminal azide (N3) group has a lesser impact on the overall solubility.

Quantitative Solubility Data

Precise solubility can vary based on the length of the PEG chain. The following data is for α-GalNAc-TEG-N3, a closely related analog with a triethylene glycol spacer, which serves as a strong proxy for short-chain α-GalNAc-PEG-N3 molecules.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Water (H₂O) | 125 | 330.36 | Requires sonication for dissolution. |

| Dimethyl Sulfoxide (DMSO) | 100 | 264.28 | Requires sonication. Use of hygroscopic DMSO can impact solubility. |

| In Vivo Formulations | |||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | 6.61 | Results in a clear solution. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | 6.61 | Results in a clear solution. |

Data sourced from MedChemExpress for α-GalNAc-TEG-N3.[2]

For other variants such as Tri-β-GalNAc-PEG3-Azide, solubility has been confirmed in water and DMSO.[1]

Stability and Storage

The stability of α-GalNAc-PEG-N3 is influenced by temperature, light, moisture, and pH. The presence of the azide group also necessitates specific handling precautions.

Storage Recommendations

Proper storage is crucial to maintain the integrity and reactivity of the molecule.

| Condition | Powder | Stock Solution |

| Storage Temperature | -20°C to -80°C | -20°C (for up to 1 month), -80°C (for up to 6 months) |

| Protection | Protect from light and moisture. | Store in tightly sealed vials. |

| Shelf Life (Unopened) | Up to 12 months or more, check supplier data. | As specified above. |

Data compiled from multiple supplier recommendations.[1][2]

If water is used to prepare a stock solution, it is recommended to filter and sterilize it.

Chemical Stability Considerations

The stability of α-GalNAc-PEG-N3 is influenced by its two primary components: the PEG chain and the azide group.

-

PEG Chain : The ether linkages in the PEG chain can be susceptible to hydrolysis under strongly acidic conditions, especially at elevated temperatures. The PEG component is also prone to oxidative degradation, which can be catalyzed by metal ions and light.

-

Azide Group : Organic azides are energetic molecules and must be handled with care.

-

The "Rule of Six" : This rule suggests that for an organic azide to be relatively safe, there should be at least six carbon atoms for each azide group. This provides sufficient dilution of the energetic functional group.

-

Incompatibilities : Azides should not be mixed with strong acids, as this can form the highly toxic and explosive hydrazoic acid. Contact with heavy metals (like copper, silver, lead) or their salts can form highly unstable and shock-sensitive metal azides. Halogenated solvents such as dichloromethane and chloroform should also be avoided as reaction media with azides.

-

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of α-GalNAc-PEG-N3.

Protocol for Equilibrium Solubility Determination

This method is designed to determine the saturation solubility of α-GalNAc-PEG-N3 in a given solvent.

Methodology:

-

Preparation of Saturated Solutions : Add an excess amount of α-GalNAc-PEG-N3 to a known volume of the test solvent in a sealed vial.

-

Equilibration : Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis : Carefully withdraw a known volume of the clear supernatant.

-

Quantification : Dilute the aliquot with a suitable solvent and analyze using a validated analytical method such as HPLC-CAD (High-Performance Liquid Chromatography with Charged Aerosol Detection) or LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the concentration.

Protocol for Stability Indicating Assay

This protocol assesses the stability of α-GalNAc-PEG-N3 under various stress conditions.

Methodology:

-

Sample Preparation : Prepare solutions of α-GalNAc-PEG-N3 at a known concentration in the desired buffers (e.g., pH 4, 7, and 9) or solvents.

-

Stress Conditions :

-

Hydrolytic Stability : Store the buffered solutions at various temperatures (e.g., 4°C, 25°C, 40°C).

-

Photostability : Expose samples to a controlled light source, alongside dark controls.

-

-

Time Points : Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 12 weeks).

-

Sample Analysis : Analyze the samples using a stability-indicating HPLC method that can separate the parent compound from potential degradants.

-

Data Analysis : Quantify the amount of remaining α-GalNAc-PEG-N3 at each time point to determine the degradation rate.

Mandatory Visualizations

Logical Relationships in Stability Assessment

The stability of α-GalNAc-PEG-N3 is not determined by a single factor but by the interplay of its chemical structure and external environment.

References

Methodological & Application

Application Notes and Protocols for α-GalNAc-TEG-N3 Metabolic Labeling of Glycoproteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic labeling with azide-functionalized sugar analogs is a powerful chemoselective technique for the study of glycosylation, a pivotal post-translational modification implicated in a vast array of cellular functions.[1][2] This method involves the introduction of a bioorthogonal chemical reporter, in this case, an azido-sugar, into nascent glycans.[1][3] The incorporated azide group serves as a handle for subsequent covalent ligation with a probe molecule via "click chemistry," enabling the detection, visualization, and enrichment of glycosylated proteins.[1]

This document provides detailed protocols for the metabolic labeling of glycoproteins using alpha-N-acetylgalactosamine-(tetraethylene glycol)-azide (α-GalNAc-TEG-N3) or its peracetylated analog, N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz). Ac4GalNAz, a cell-permeable precursor, is deacetylated by cellular esterases and metabolically converted into an azido-sugar that is incorporated into O-GlcNAc-modified proteins and other glycoconjugates. The azide group can then be detected through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a corresponding alkyne- or strained alkyne-containing probe.

Applications

-

Profiling Glycoprotein Expression: Enables the characterization of changes in glycoprotein expression during cellular processes such as stem cell differentiation.

-

Identification of O-GlcNAcylated Proteins: Serves as a robust method for labeling, purifying, and identifying proteins modified with O-linked N-acetylglucosamine (O-GlcNAc), a key regulatory modification on nuclear and cytoplasmic proteins.

-

Drug Development and Targeted Delivery: N-Acetylgalactosamine (GalNAc) conjugates are utilized for the targeted delivery of therapeutic oligonucleotides, such as antisense oligonucleotides (ASO) and siRNAs, to hepatocytes, which express the asialoglycoprotein receptor with high affinity for GalNAc.

-

Biomarker Discovery: The metabolic labeling approach can be used to identify differentially expressed glycoproteins in disease states, such as cancer, providing potential new biomarkers and therapeutic targets.

-

In Vivo Glycan Labeling: Azido-sugar metabolic labeling has been successfully applied in living organisms to visualize glycans on cell surfaces.

Quantitative Data Summary

The optimal conditions for metabolic labeling can vary significantly depending on the cell line, the specific azido-sugar used, and the experimental goals. It is highly recommended to perform a dose-response experiment to determine the optimal concentration and incubation time for each specific cell type. The following table provides a summary of recommended starting concentrations for the related compound Ac4GalNAz from various sources.

| Concentration | Cell Line(s) | Incubation Time | Notes | Reference(s) |

| 25-75 µM | General recommendation | 24-72 hours | Recommended starting range for metabolic labeling. | (4) |

| 50 µM | Jurkat, CHO, various mammalian cell lines | 24-48 hours | Effective concentration for robust labeling. | (5) |

| 200 µM | HeLa, NIH3T3 | 16-48 hours | Used as a positive control for strong labeling. | (6) |

Experimental Protocols

Protocol 1: Metabolic Labeling of Glycoproteins in Cultured Cells

This protocol describes the metabolic incorporation of Ac4GalNAz into glycoproteins in mammalian cells.

Materials:

-

Ac4GalNAz (or α-GalNAc-TEG-N3)

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 50-70% confluency) at the time of labeling.

-

Preparation of Azido-Sugar Stock Solution: Prepare a 10-50 mM stock solution of Ac4GalNAz in DMSO.

-

Cell Treatment: On the day of the experiment, remove the existing culture medium and replace it with fresh medium containing the desired final concentration of Ac4GalNAz. A vehicle-only control (DMSO) should be run in parallel. The final DMSO concentration should typically not exceed 0.5%.

-

Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Cell Harvest and Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer supplemented with a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysates are now ready for downstream click chemistry detection.

Protocol 2: Detection of Azide-Labeled Glycoproteins via CuAAC (Click Chemistry)

This protocol outlines the detection of azide-labeled glycoproteins in cell lysates using a fluorescent alkyne probe.

Materials:

-

Azide-labeled protein lysate (from Protocol 1)

-

Alkyne-functionalized fluorescent probe (e.g., Alkyne-TAMRA, Alkyne-Biotin)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO4) solution

-

SDS-PAGE loading buffer

Procedure:

-

Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following components in order. It is crucial to add the components in the specified sequence to avoid premature copper reduction.

-

Protein lysate (20-50 µg)

-

Alkyne probe (final concentration 50-100 µM)

-

TCEP (final concentration 1 mM)

-

TBTA (final concentration 100 µM)

-

CuSO4 (final concentration 1 mM)

-

-

Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.

-

Sample Preparation for Analysis:

-

Precipitate the protein using a chloroform/methanol precipitation method to remove excess reagents.

-

Resuspend the protein pellet in SDS-PAGE loading buffer.

-

-

Analysis:

-

Separate the labeled proteins by SDS-PAGE.

-

Visualize the fluorescently labeled glycoproteins using an in-gel fluorescence scanner.

-

If an alkyne-biotin probe was used, the labeled proteins can be detected by Western blot using streptavidin-HRP.

-

Visualizations

Caption: Workflow of metabolic glycoprotein labeling and detection.

Caption: Metabolic pathway of Ac4GalNAz incorporation.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioorthogonal Labeling and Chemoselective Functionalization of Lung Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes: Utilizing α-GalNAc-PEG-N3 for Targeted Delivery via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of alpha-N-acetylgalactosamine-PEG-azide (α-GalNAc-PEG-N3) in click chemistry applications. This versatile reagent is particularly valuable for the targeted delivery of molecules to hepatocytes, leveraging the high-affinity interaction between the GalNAc ligand and the asialoglycoprotein receptor (ASGPR) expressed on the surface of these liver cells. The azide functionality allows for covalent conjugation to a wide range of molecules functionalized with an alkyne or a strained cyclooctyne group through either Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction

Click chemistry has revolutionized the field of bioconjugation due to its high efficiency, specificity, and biocompatibility.[1] The azide-alkyne cycloaddition is a prime example of a click reaction, enabling the formation of a stable triazole linkage under mild conditions. α-GalNAc-PEG-N3 is a bifunctional molecule that combines a targeting moiety (α-GalNAc) with a reactive handle (azide) via a flexible polyethylene glycol (PEG) spacer. This structure is ideal for conjugating therapeutic agents, imaging probes, or research tools to facilitate their specific uptake by liver cells.[2] The ASGPR is a C-type lectin that recognizes terminal galactose and N-acetylgalactosamine residues of desialylated glycoproteins in circulation, leading to their rapid endocytosis.[3] This natural pathway can be exploited for the targeted delivery of therapeutics, potentially increasing their efficacy while reducing off-target side effects.

Quantitative Data Summary

The efficiency of click chemistry reactions is a critical parameter for successful bioconjugation. While specific kinetic data for α-GalNAc-PEG-N3 is not extensively published, the following table provides representative quantitative data for CuAAC and SPAAC reactions with similar azide-containing molecules. Reaction yields for CuAAC are consistently high, often exceeding 90%, while the kinetics of SPAAC are highly dependent on the structure of the cyclooctyne.

| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Yield | Reference(s) |

| CuAAC | Azide + Terminal Alkyne | Not typically measured due to rapid, catalyzed nature | >95% | [4] |

| SPAAC | Benzyl Azide + DBCO | 0.24 - 0.31 | >90% | [5] |

| SPAAC | Benzyl Azide + BCN | 0.07 - 0.15 | >90% | |

| SPAAC | Benzyl Azide + DIBO | ~0.3 | >90% |

Note: Reaction conditions, including solvent, temperature, and catalyst (for CuAAC), can influence reaction rates and yields. The provided data serves as a general guideline.

Experimental Protocols

Here, we provide detailed protocols for the two primary click chemistry methods utilizing α-GalNAc-PEG-N3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of α-GalNAc-PEG-N3 to an Alkyne-Modified Protein

This protocol describes the conjugation of α-GalNAc-PEG-N3 to a protein that has been functionalized with a terminal alkyne group.

Materials:

-

Alkyne-modified protein (e.g., alkyne-BSA) in a copper-free buffer (e.g., PBS, pH 7.4)

-

α-GalNAc-PEG-N3

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, 100 mM in water)

-

Aminoguanidine hydrochloride stock solution (optional, 100 mM in water)

-

Deionized water

-

Purification column (e.g., size-exclusion chromatography column)

-

Reaction tubes

Procedure:

-

Reagent Preparation:

-

Prepare fresh sodium ascorbate solution.

-

Allow all other reagents to equilibrate to room temperature.

-

-

Reaction Setup:

-

In a reaction tube, combine the alkyne-modified protein and buffer to achieve a final protein concentration of 2-10 mg/mL. For example, to make a 500 µL reaction with a final protein concentration of 5 mg/mL, use 2.5 mg of protein.

-

Add α-GalNAc-PEG-N3 to the reaction mixture. A 2 to 5-fold molar excess of the azide over the alkyne is recommended.

-

Prepare the catalyst premix in a separate tube by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this stand for 1-2 minutes.

-

If using, add aminoguanidine to the reaction mixture to a final concentration of 5 mM. This can help protect the protein from oxidative damage.

-

-

Initiation of the Click Reaction:

-

Add the CuSO₄/THPTA premix to the reaction tube containing the protein and azide. The final concentration of CuSO₄ can be adjusted between 50 and 250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

Gently mix the reaction by inverting the tube several times. To prevent oxygen from entering, which can inhibit the reaction, close the tube tightly.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

-

Purification:

-

Purify the α-GalNAc-PEG-protein conjugate from excess reagents and catalyst using size-exclusion chromatography (SEC). Other methods like dialysis or tangential flow filtration can also be used depending on the scale of the reaction.

-

-

Characterization:

-

Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein.

-

Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of α-GalNAc-PEG-N3 to a DBCO-Modified Antibody

This protocol details the copper-free conjugation of α-GalNAc-PEG-N3 to an antibody functionalized with a dibenzocyclooctyne (DBCO) group.

Materials:

-

DBCO-modified antibody in an azide-free buffer (e.g., PBS, pH 7.4)

-

α-GalNAc-PEG-N3

-

Deionized water

-

Purification column (e.g., size-exclusion chromatography column)

-

Reaction tubes

Procedure:

-

Reagent Preparation:

-

Ensure the buffer used for the DBCO-modified antibody is free of sodium azide, as it will react with the DBCO group.

-

Allow reagents to equilibrate to room temperature.

-

-

Reaction Setup:

-

In a reaction tube, prepare a solution of the DBCO-modified antibody at a concentration of 1-10 mg/mL.

-

Add α-GalNAc-PEG-N3 to the antibody solution. A 3 to 10-fold molar excess of the azide is typically used to ensure efficient conjugation.

-

-

Incubation:

-

Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analyzing small aliquots over time.

-

-

Purification:

-

Remove the excess, unreacted α-GalNAc-PEG-N3 from the conjugated antibody using size-exclusion chromatography (SEC).

-

-

Characterization:

-

Confirm the successful conjugation and assess the purity of the final product by SDS-PAGE and mass spectrometry. The conjugated antibody will exhibit a higher molecular weight compared to the unconjugated antibody.

-

Visualizations

The following diagrams illustrate the experimental workflow for protein conjugation and the biological pathway of ASGPR-mediated endocytosis.

References

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with α-GalNAc-TEG-N3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] This reaction enables the rapid and quantitative formation of a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne.[1][3] α-N-Acetylgalactosamine-tetraethylene glycol-azide (α-GalNAc-TEG-N3) is a valuable chemical probe that allows for the introduction of a bioorthogonal azide handle onto biomolecules. This application note provides detailed protocols for the use of α-GalNAc-TEG-N3 in CuAAC reactions, a critical tool for bioconjugation, drug delivery, and the study of glycosylation in biological systems.

The azide group on α-GalNAc-TEG-N3 is chemically stable and bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems.[4] This allows for its specific reaction with an alkyne-modified partner in the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The addition of copper-chelating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), can accelerate the reaction and protect sensitive biomolecules from oxidative damage.

Applications

The CuAAC reaction with α-GalNAc-TEG-N3 has a wide range of applications in research and drug development, including:

-

Glycoprotein and Glycopeptide Synthesis: Site-specific modification of proteins and peptides with GalNAc moieties to study the effects of glycosylation on protein folding, stability, and function.

-

Targeted Drug Delivery: Conjugation of GalNAc-ligands to therapeutic agents to target the asialoglycoprotein receptor (ASGPR) on hepatocytes for liver-specific drug delivery.

-

Metabolic Glycan Labeling: Introduction of α-GalNAc-TEG-N3 into cellular glycan structures for subsequent visualization, purification, and identification of glycosylated proteins.

-

Development of Diagnostic Probes: Attachment of imaging agents (e.g., fluorophores) or affinity tags (e.g., biotin) to GalNAc-modified biomolecules.

Quantitative Data

The efficiency of the CuAAC reaction is influenced by several factors, including the choice of catalyst, ligand, solvent, and reaction time. While CuAAC reactions with glycosyl azides are generally high-yielding, optimization of these parameters is crucial for achieving quantitative conversion, especially when working with sensitive biomolecules. The following tables provide a summary of typical reaction conditions and expected yields for the CuAAC of glycosyl azides with alkynes.

Table 1: Comparison of Catalytic Systems for CuAAC with Glycosyl Azides

| Catalyst System | Ligand | Reducing Agent | Solvent | Typical Reaction Time | Typical Yield (%) | Reference |

| CuSO₄ | THPTA | Sodium Ascorbate | Aqueous Buffer/DMSO | 1-4 hours | >95 | |

| CuSO₄ | TBTA | Sodium Ascorbate | Aqueous Buffer/t-BuOH | 1-4 hours | >90 | |

| CuI | None | None | DMF | 12-24 hours | 85-95 | |

| Cu(OAc)₂ | Bathophenanthroline | Sodium Ascorbate | Aqueous Buffer | 1-2 hours | >95 |

Table 2: Representative Reaction Conditions and Yields for CuAAC of Azido Sugars

| Azido Sugar | Alkyne Partner | Copper Source | Ligand | Solvent | Time | Yield (%) | Reference |

| Peracetylated α-L-arabinopyranosyl azide | Phenylacetylene | Cu Nanoparticles on Cellulose | None | Water | 12 h | 84-94 | |

| Azidomethyl-modified oligonucleotide | Heptaethylene glycol alkyne | CuSO₄ | THPTA | Aqueous Buffer | 2 h | >60 | |

| Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | None | Neat | 5 min | >99 | |

| Azido-modified peptide | Alkyne-modified peptide | Copper Wire | None | DMF | 5 h | 100 |

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation with α-GalNAc-TEG-N3

This protocol describes a general method for conjugating α-GalNAc-TEG-N3 to an alkyne-modified protein in an aqueous buffer.

Materials:

-

α-GalNAc-TEG-N3

-

Alkyne-modified protein

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (optional, for dissolving reagents)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve α-GalNAc-TEG-N3 in PBS or a minimal amount of DMSO to a final concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 250 mM stock solution of THPTA in water.

-

Freshly prepare a 500 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 10-100 µM) and α-GalNAc-TEG-N3 (1.5-5 equivalents relative to the alkyne). Adjust the total volume with PBS.

-

In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution to achieve a final 1:5 molar ratio of Cu:THPTA. Vortex briefly to mix.

-

Add the catalyst premix to the reaction mixture containing the protein and azide to a final copper concentration of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

-

-

Reaction Incubation:

-

Gently mix the reaction by inverting the tube or by slow rotation.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times (e.g., overnight) for sensitive proteins.

-

-

Purification:

-

Remove the excess reagents and catalyst by a suitable purification method such as size-exclusion chromatography, dialysis, or spin filtration.

-

-

Analysis:

-

Analyze the resulting glycoprotein conjugate by SDS-PAGE, mass spectrometry, or other relevant analytical techniques to confirm successful conjugation.

-

Protocol 2: Metabolic Labeling of Cell-Surface Glycans with α-GalNAc-TEG-N3 and Detection via CuAAC

This protocol describes the metabolic incorporation of an azide-modified GalNAc analog into cellular glycans, followed by fluorescent labeling using CuAAC.

Materials:

-

Cell line of interest (e.g., Jurkat cells)

-

Cell culture medium

-

Peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz) (a cell-permeable precursor to azido-GalNAc)

-

Alkyne-fluorophore (e.g., alkyne-TAMRA)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

PBS, pH 7.4

-

Flow cytometer or fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired density.

-

Supplement the cell culture medium with Ac₄GalNAz to a final concentration of 25-50 µM.

-

Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido sugar into cell-surface glycans.

-

-

Cell Harvesting and Washing:

-

Harvest the cells and wash them three times with cold PBS to remove unincorporated azido sugar.

-

-

CuAAC Labeling:

-

Resuspend the cells in cold PBS.

-

Prepare the CuAAC reaction cocktail in PBS containing the alkyne-fluorophore (e.g., 10-50 µM), CuSO₄ (e.g., 100 µM), THPTA (e.g., 500 µM), and sodium ascorbate (e.g., 2.5 mM).

-

Add the reaction cocktail to the cell suspension.

-

Incubate on ice for 30-60 minutes.

-

-

Washing and Analysis:

-

Wash the cells three times with cold PBS to remove excess labeling reagents.

-

Analyze the labeled cells by flow cytometry or fluorescence microscopy to detect the fluorescent signal from the conjugated fluorophore.

-

Visualizations

Signaling Pathway

Caption: O-GlcNAc signaling and metabolic labeling workflow.

Experimental Workflow

Caption: Experimental workflow for CuAAC bioconjugation.

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 2. bioclone.net [bioclone.net]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with alpha-GalNAc-TEG-N3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the specific covalent labeling of biomolecules in complex biological systems. This copper-free click chemistry reaction occurs between a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) and an azide-functionalized molecule. Its high biocompatibility, specificity, and reaction kinetics make it an invaluable tool in chemical biology, drug discovery, and diagnostics.

This document provides detailed application notes and protocols for the use of alpha-GalNAc-TEG-N3, an azide-functionalized N-acetylgalactosamine derivative, in conjunction with SPAAC for the metabolic labeling and subsequent detection of O-GlcNAc modified proteins. O-GlcNAcylation is a dynamic post-translational modification implicated in a multitude of cellular processes, and the ability to specifically label and identify these modified proteins is crucial for understanding their biological roles.

Principle of the Method